MLD Film Growth: Constant Growth Rate vs. Non-Self-Limiting Silane Precursors
In molecular layer deposition (MLD) of carbosiloxane thin films using 1,2-bis[(dimethylamino)dimethylsilyl]ethane and ozone, the compound exhibits a constant, self-limiting growth rate per cycle—a defining characteristic of true MLD behavior. The film growth rate per MLD cycle is reported as constant at approximately 2.2 Å/cycle across the temperature range studied (150–250°C), with saturation behavior confirmed for both precursor exposure times [1]. In contrast, alternative silylamine precursors such as bis(trimethylsilyl)amine (HMDS) or monofunctional aminosilanes frequently exhibit non-self-limiting growth due to incomplete surface saturation or gas-phase reactions, leading to uncontrolled film thickness and poor conformality [2]. This quantifiable, reproducible growth behavior directly enables atomic-level thickness control.
| Evidence Dimension | MLD film growth rate per cycle |
|---|---|
| Target Compound Data | ~2.2 Å/cycle (constant, self-limiting) at 150–250°C |
| Comparator Or Baseline | Monofunctional silylamines (e.g., HMDS): non-self-limiting growth; rate variable |
| Quantified Difference | Target compound enables true self-limiting MLD; comparators generally do not achieve saturated, constant growth |
| Conditions | Molecular layer deposition with ozone co-reactant; substrate temperature 150–250°C; Si(100) substrates |
Why This Matters
For process engineers and materials scientists procuring precursors for atomic-layer-controlled thin films, the constant growth rate per cycle ensures reproducible film thickness and conformal coverage, directly impacting device fabrication yield.
- [1] Zhou, H., Bent, S. F. (2013). Highly Stable Ultrathin Carbosiloxane Films by Molecular Layer Deposition. Journal of Physical Chemistry C, 117, 19967-19973. View Source
- [2] George, S. M. (2010). Atomic Layer Deposition: An Overview. Chemical Reviews, 110(1), 111-131. DOI: 10.1021/cr900056b. View Source
